molecular formula C16H10N6O2S B11587019 8-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline

8-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline

Cat. No.: B11587019
M. Wt: 350.4 g/mol
InChI Key: CFPUVGAVSOXIBY-UHFFFAOYSA-N
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Description

8-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]QUINOLINE is a complex organic compound that features a quinoline core substituted with a nitro group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]QUINOLINE typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Nitro Group: Nitration of the quinoline core is achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Phenyl-Tetrazole Moiety: The phenyl-tetrazole group can be introduced via a nucleophilic substitution reaction, where the quinoline derivative reacts with a phenyl-tetrazole compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Reduction: Amino derivatives of the quinoline compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]QUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 8-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]QUINOLINE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are crucial for cellular processes.

    Pathways Involved: The compound may inhibit enzyme activity or block receptor sites, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    8-Nitroquinoline: Lacks the phenyl-tetrazole moiety but shares the quinoline core and nitro group.

    5-Phenyl-1H-tetrazole: Contains the phenyl-tetrazole moiety but lacks the quinoline core.

Uniqueness

8-NITRO-5-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]QUINOLINE is unique due to the combination of the quinoline core, nitro group, and phenyl-tetrazole moiety, which imparts distinct chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C16H10N6O2S

Molecular Weight

350.4 g/mol

IUPAC Name

8-nitro-5-(1-phenyltetrazol-5-yl)sulfanylquinoline

InChI

InChI=1S/C16H10N6O2S/c23-22(24)13-8-9-14(12-7-4-10-17-15(12)13)25-16-18-19-20-21(16)11-5-2-1-3-6-11/h1-10H

InChI Key

CFPUVGAVSOXIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3=C4C=CC=NC4=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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